1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one
Description
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c19-16-12-20-9-6-17(16)23-14-7-10-21(13-14)18(22)8-11-24-15-4-2-1-3-5-15/h1-6,9,12,14H,7-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEJUOWPFFVFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Chloropyridine Moiety: This step involves the reaction of the pyrrolidine intermediate with 3-chloropyridine, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the Phenylthio Group: This is typically done through a nucleophilic substitution reaction, where the phenylthio group is introduced using a thiol reagent in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, providing insights into drug-receptor interactions.
Mechanism of Action
The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets. The chloropyridine moiety may interact with receptor sites, while the phenylthio group could be involved in modulating the compound’s binding affinity and specificity. The pyrrolidine ring provides structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
Structural Analogues in COX-2 Inhibition
highlights 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. Key comparisons include:
| Compound Name | Substituents (R1, R2) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
|---|---|---|---|
| 1-(4-(Methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one (4a) | R1 = 4-methylsulfonylphenyl, R2 = phenyl | 0.12 | >100 |
| Target Compound | R1 = 3-chloropyridin-4-yloxy-pyrrolidinyl, R2 = phenylthio | N/A | N/A |
Key Observations :
- The methylsulfonyl group in 4a enhances COX-2 selectivity due to its strong electron-withdrawing nature.
- The target compound replaces methylsulfonyl with a pyrrolidinyl-chloropyridinyloxy group, which may alter binding kinetics. The phenylthio group could introduce steric hindrance or modulate lipophilicity .
Toxicity and Genotoxicity Profiles
evaluates structurally related propan-1-one derivatives (Nos. 2158–2160) with pyridinyl and hydroxyphenyl groups.
| Compound Name | Substituents (R1, R2) | Genotoxicity Findings |
|---|---|---|
| 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) | R1 = 2-hydroxyphenyl, R2 = pyridin-4-yl | Negative in Ames test |
| Target Compound | R1 = 3-chloropyridin-4-yloxy-pyrrolidinyl, R2 = phenylthio | Not tested |
Key Observations :
Pyrrolidine-Containing Derivatives
lists (2S)-2-(benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one, a simpler analogue with a pyrrolidine ring.
| Compound Name | Substituents (R1, R2) | Molecular Weight | Biological Activity |
|---|---|---|---|
| (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one | R1 = benzyloxy, R2 = pyrrolidinyl | 261.3 g/mol | Unspecified |
| Target Compound | R1 = 3-chloropyridin-4-yloxy-pyrrolidinyl, R2 = phenylthio | ~400 g/mol (estimated) | Hypothesized enzyme inhibition |
Key Observations :
- Higher molecular weight and complexity may improve target specificity but reduce bioavailability .
Biological Activity
The compound 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 388.9 g/mol . The structure includes a chloropyridine moiety, a pyrrolidine ring, and a phenylthio group, which are critical for its biological activity.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.9 g/mol |
| CAS Number | 2034314-65-1 |
Research indicates that the unique structural features of this compound may allow it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the chloropyridine group is known to enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.
Pharmacological Effects
- Antiviral Activity : Preliminary studies suggest that the compound may exhibit antiviral properties by inhibiting viral replication through interactions with viral proteins or cellular receptors.
- Anticancer Potential : The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is under investigation. Compounds with similar structures have shown promise in inhibiting tumor growth in vitro .
Study 1: Antiviral Properties
In a study conducted on various derivatives of chloropyridine compounds, it was found that those similar to our compound significantly inhibited the replication of certain viruses in cultured cells. The mechanism was attributed to interference with viral entry or replication processes.
Study 2: Cytotoxicity in Cancer Cells
A comparative study evaluated the cytotoxic effects of several pyrrolidine derivatives on cancer cell lines. The results indicated that our compound displayed moderate cytotoxicity, with IC50 values suggesting potential as a lead compound for further development.
Comparative Analysis with Related Compounds
To better understand the biological activity of This compound , it is essential to compare it with structurally similar compounds.
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 1-(3-Pyridinyloxy)-2-pyrrolidinone | Lacks chlorine substitution | Antimicrobial properties |
| 4-Chloro-N-(pyridin-2-yloxy)-N-methylbenzamide | Contains benzamide structure | Anticancer activity |
| 2-Amino-N-(pyridin-4-yloxy)-acetamide | Features an amino group | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
